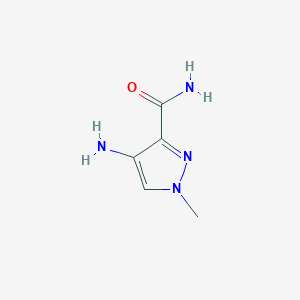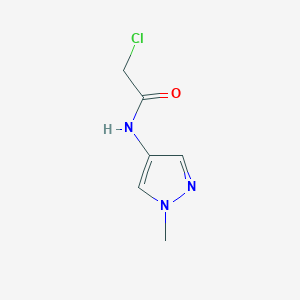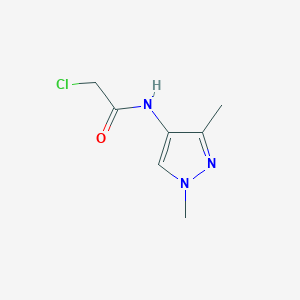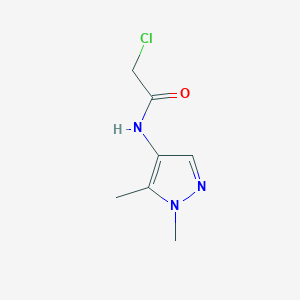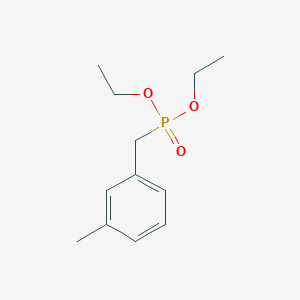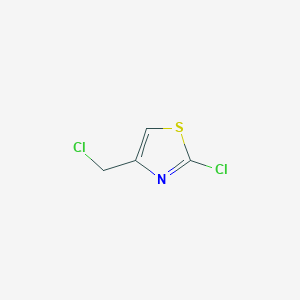
2-氯-4-(氯甲基)噻唑
描述
2-Chloro-4-(chloromethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H3Cl2NS. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, along with two chlorine atoms attached to the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
科学研究应用
2-Chloro-4-(chloromethyl)thiazole has a wide range of scientific research applications, including:
作用机制
Pharmacokinetics
It’s known that the compound has a molecular weight of 16804 , and a density of 1.503g/cm3 . Its boiling point is 268.631ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound It’s important to note that the compound is classified as Acute Tox. 4 Oral , indicating potential toxicity if swallowed.
生化分析
Biochemical Properties
2-Chloro-4-(chloromethyl)thiazole plays a significant role in biochemical reactions, particularly in the synthesis of thiazole-based compounds. It interacts with various enzymes and proteins, facilitating the formation of thiazole derivatives. These interactions often involve nucleophilic substitution reactions, where the chloromethyl group of 2-Chloro-4-(chloromethyl)thiazole acts as an electrophile, reacting with nucleophiles such as amines or thiols. This compound is also known to interact with enzymes involved in the biosynthesis of thiamine (vitamin B1), where it serves as a precursor for the thiazole moiety of thiamine .
Cellular Effects
2-Chloro-4-(chloromethyl)thiazole exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving thiazole derivatives. These effects include modulation of gene expression and alterations in cellular metabolism. For instance, 2-Chloro-4-(chloromethyl)thiazole can affect the expression of genes involved in oxidative stress response and cellular defense mechanisms. Additionally, it has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(chloromethyl)thiazole involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, 2-Chloro-4-(chloromethyl)thiazole has been found to inhibit certain enzymes involved in the biosynthesis of thiazole-containing compounds, thereby regulating their production. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(chloromethyl)thiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 2-Chloro-4-(chloromethyl)thiazole can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(chloromethyl)thiazole vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a certain dosage level results in significant changes in physiological parameters. These studies highlight the importance of dosage optimization to minimize toxic effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
2-Chloro-4-(chloromethyl)thiazole is involved in various metabolic pathways, particularly those related to the biosynthesis of thiazole-containing compounds. It interacts with enzymes such as thiazole synthase, facilitating the formation of thiazole rings. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may interact with cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(chloromethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Chloro-4-(chloromethyl)thiazole within tissues is also affected by its affinity for specific binding sites, leading to differential accumulation in various organs .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(chloromethyl)thiazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For instance, 2-Chloro-4-(chloromethyl)thiazole has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications such as phosphorylation or acetylation can affect its activity and localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)thiazole typically involves the chlorination of allyl isothiocyanate. The process is carried out by adding 2 to 20 moles of chlorine per mole of allyl isothiocyanate at temperatures ranging from 0°C to 150°C . This reaction can be performed in the presence of an inert diluent under the specified conditions.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-(chloromethyl)thiazole is often achieved through continuous synthesis methods. These methods involve rectification processes that allow for the continuous desolventizing and removal of light impurities, resulting in high-purity products . The simplicity and efficiency of these methods make them suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Chloro-4-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amino groups, while oxidation reactions can produce sulfoxides or sulfones.
相似化合物的比较
- 2-Bromothiazole
- 2-(Aminomethyl)thiazole
- Thiazole-2-carbonyl chloride
- 4-(Chloromethyl)thiazole hydrochloride
Comparison: 2-Chloro-4-(chloromethyl)thiazole is unique due to the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other thiazole derivatives. For instance, 2-Bromothiazole has a bromine atom instead of chlorine, leading to different substitution patterns and reactivity. Similarly, 2-(Aminomethyl)thiazole contains an amino group, which significantly alters its chemical behavior and applications .
属性
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYINROOPCUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448335 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-76-5 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


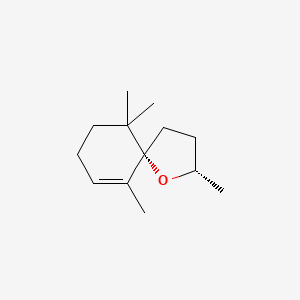


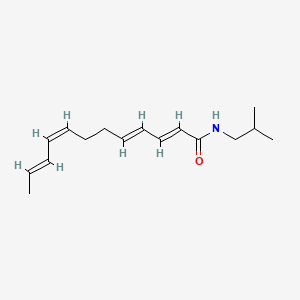

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
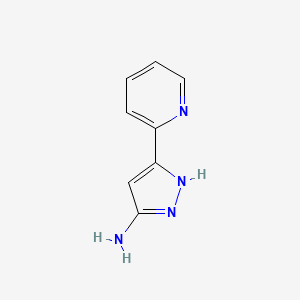
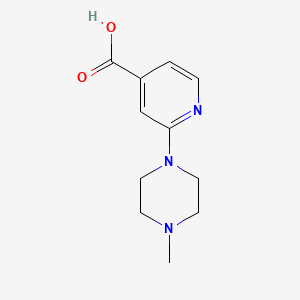
![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
